![molecular formula C15H8ClN3O4 B2439064 2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione CAS No. 1610550-64-5](/img/structure/B2439064.png)

2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

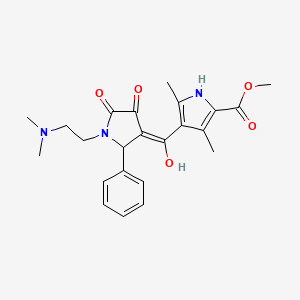

The compound “2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione” is a chemical substance with the molecular formula C15H8ClN3O4 . It is a derivative of isoindoline-1,3-dione .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione” are not explicitly provided in the sources retrieved .Applications De Recherche Scientifique

Antimicrobial Activities

- Synthesis and Characterization : A study on the synthesis of 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes revealed significant antimicrobial activity, comparable to standard drugs. These complexes have been synthesized and characterized, indicating their potential as antimicrobial agents (Sabastiyan & Suvaikin, 2012).

- Preliminary Biological Evaluation : New analogues of nitroisoindoline-1,3-diones were synthesized and showed moderate biological activities, suggesting their use as antibacterial or antifungal agents (Sankhe & Chindarkar, 2021).

Application in Chemistry and Material Science

- Mesophase Characterization : Isoindoline-1,3-dione based mesogenic Schiff bases were synthesized, showing enantiotropic liquid crystalline behavior with potential applications in material science (Dubey et al., 2018).

- Catalytic Synthesis : The use of isoindoline-1,3-dione-functionalized nanoparticles for the synthesis of 4H-pyran derivatives highlights its role in catalyzing chemical reactions (Shabani et al., 2021).

- Fluorescent Probe Development : A novel fluorescent probe based on naphthalimide-Schiff base, which includes isoindoline-1,3-dione, has been synthesized for monitoring Cu2+ ions, indicating its use in sensing applications (Qu et al., 2020).

Photopolymerization and Synthesis

- Photoinitiators of Polymerization : Isoindoline-1,3-dione derivatives have been used in photoinitiating systems for polymerization, showing high efficiency under various light conditions (Xiao et al., 2015).

- One-Step Synthesis : A palladium-catalyzed aminocarbonylation method was developed for the synthesis of isoindole-1,3-diones, demonstrating its utility in creating complex heterocycles (Worlikar & Larock, 2008).

Green Chemistry

- Eco-friendly Synthesis : An environmentally friendly method using water extract of onion peel ash was developed for synthesizing isoindoline-1,3-dione derivatives, emphasizing the role of green chemistry in synthesizing these compounds (Journal et al., 2019).

Propriétés

IUPAC Name |

2-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3O4/c16-13-6-5-10(19(22)23)7-9(13)8-17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-8H/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKAJYQKDOSXKD-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2438987.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2438992.png)

![N-[2-(4-Chlorophenyl)-1-pyridin-2-ylethyl]prop-2-enamide](/img/structure/B2438993.png)

![[2-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B2438994.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2438998.png)

![2-[4-(5-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2439004.png)